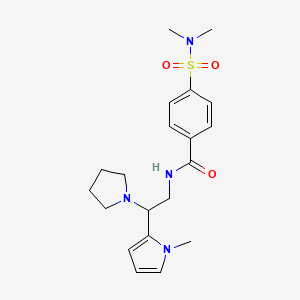![molecular formula C18H19NO4 B2936099 [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 386245-82-5](/img/structure/B2936099.png)
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate, also known as EPMC, is a synthetic compound that has been widely used in scientific research. It is a member of the carbamate family of compounds and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is not fully understood, but it is believed to act through the inhibition of acetylcholinesterase activity. This results in an increase in the levels of acetylcholine in the brain, which can lead to a variety of effects on the nervous system. [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has also been found to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-tumor activity and has been shown to inhibit the growth of cancer cells in vitro. [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has also been found to have an effect on the nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. It has also been found to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
実験室実験の利点と制限
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has also been found to have a variety of effects on biological processes, making it a useful tool for studying a variety of systems. However, [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate also has some limitations. It can be toxic at high doses, and its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
将来の方向性
There are several future directions for the study of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate. One area of interest is its potential as an anti-tumor agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of new analogs of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate could lead to compounds with improved pharmacological properties.
合成法
The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is a multistep process that involves the reaction of 4-ethylphenyl isocyanate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate. The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has been well established and has been used in many scientific studies.
科学的研究の応用
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has been widely used in scientific research as a tool to study a variety of biological processes. It has been found to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has also been used in the study of cancer and has been found to have anti-tumor activity.
特性
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-13-7-9-15(10-8-13)19-17(20)12-23-18(21)14-5-4-6-16(11-14)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUAJAPRANWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2936016.png)
![N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2936017.png)
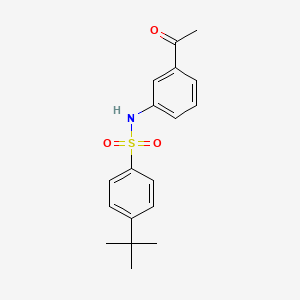
![[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol](/img/structure/B2936023.png)
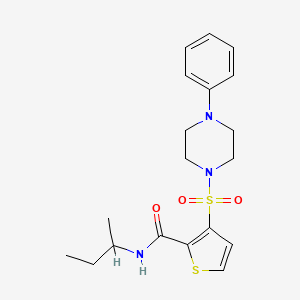
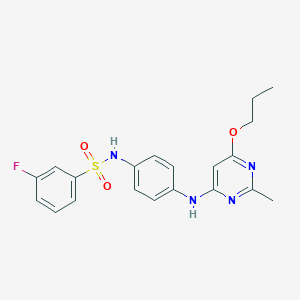
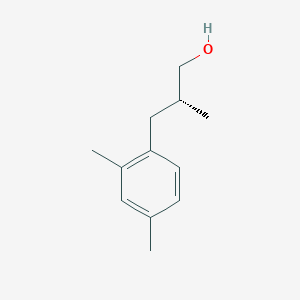
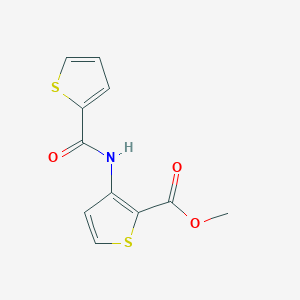
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2936033.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2936035.png)
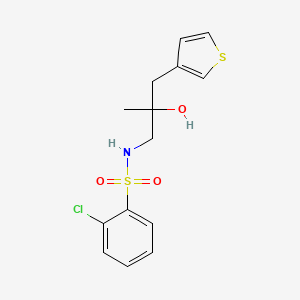
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)
